molecular formula C25H26N2O2 B5196929 3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide

3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide

Cat. No.: B5196929
M. Wt: 386.5 g/mol
InChI Key: RJRCLAZHTHJDQP-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide is a benzamide derivative featuring a benzyloxy group at the 3-position of the benzene ring and a 4-(piperidin-1-yl)phenyl substituent on the amide nitrogen.

Properties

IUPAC Name

3-phenylmethoxy-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-25(26-22-12-14-23(15-13-22)27-16-5-2-6-17-27)21-10-7-11-24(18-21)29-19-20-8-3-1-4-9-20/h1,3-4,7-15,18H,2,5-6,16-17,19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRCLAZHTHJDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of Benzyloxybenzene: This involves the reaction of benzyl alcohol with a suitable benzene derivative under acidic conditions.

    Amidation Reaction: The benzyloxybenzene is then reacted with 4-(piperidin-1-yl)aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and piperidinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The compound’s benzamide core is shared with several derivatives, but substituent variations significantly influence properties and activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name/Structure Substituents/Modifications Biological Target/Activity Synthesis Method Key Properties/Notes References
3-(Benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide 3-benzyloxy, 4-piperidin-1-yl phenyl Not explicitly stated Not detailed in evidence Combines lipophilic benzyloxy and flexible piperidine; potential CNS permeability Target
4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide 4-benzyloxy, azetidinone ring, chloro-substituted phenyl Not specified Reflux/ultrasonication with triethylamine Azetidinone introduces ring strain; may affect metabolic stability and reactivity
N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)benzamide 4-benzyloxy, 2-aminothiazole BACE-1 inhibitor (Alzheimer’s) Reflux with thiourea Aminothiazole enhances enzyme inhibition; IC₅₀ values not provided
4-{[3-(Piperidin-1-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide Pyrazine-piperidine, trifluoromethyl Not specified Undisclosed Trifluoromethyl improves metabolic stability; pyrazine may alter electronic profile
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]benzamide Piperazine, pyridine, trifluoromethyl Research intermediate Not detailed Piperazine increases polarity; pyridine enhances π-stacking potential

Therapeutic Potential and Target Relevance

  • BACE-1 Inhibition: ’s aminothiazole-benzamide derivatives are BACE-1 inhibitors, suggesting the target compound could be explored for Alzheimer’s disease if structural alignment permits .
  • Kinase and GPCR Targets : Piperidine-containing benzamides (e.g., ) are common in kinase inhibitors (e.g., PI3K, mTOR) due to their ability to occupy hydrophobic pockets and hydrogen-bond with catalytic residues .

Biological Activity

3-(Benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyloxy group and a piperidine moiety attached to a benzamide core. This structural arrangement is significant as it influences the compound's interaction with biological targets.

The biological activity of 3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide is primarily attributed to its ability to interact with specific receptors and enzymes. The piperidine ring is known to enhance binding affinity to various targets, including:

  • Enzymes : It may inhibit specific proteolytic enzymes involved in disease progression.
  • Receptors : The compound can modulate receptor activity, potentially influencing signaling pathways critical in cancer and neurodegenerative diseases.

Antiparasitic Activity

Research has shown that related compounds with similar structural features exhibit potent antiparasitic activity. For instance, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides demonstrated significant efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The most potent analogs had an EC50 value as low as 0.001 μM, indicating strong antiparasitic properties .

Anticancer Potential

The compound's structural similarities with known anticancer agents suggest potential activity against various cancer cell lines. For example, derivatives of benzamides have been investigated for their ability to inhibit RET kinase, which is implicated in several cancers .

Research Findings and Case Studies

Several studies have evaluated the biological activity of compounds related to 3-(benzyloxy)-N-[4-(piperidin-1-yl)phenyl]benzamide:

  • Antiparasitic Screening : A library of benzyloxyphenyl benzamides was screened for activity against T. brucei. Compounds showed significant selectivity over mammalian cells, with a selectivity index exceeding 30-fold .
  • Kinase Inhibition : In vitro assays indicated that certain benzamide derivatives effectively inhibited RET kinase activity, leading to reduced cell proliferation in cancer models .
  • Pharmacokinetic Properties : Studies on related compounds have shown favorable pharmacokinetic profiles, including good oral bioavailability and brain permeability, essential for treating central nervous system infections or tumors .

Table 1: Biological Activity of Related Benzamide Derivatives

CompoundTargetEC50 (μM)Selectivity Index
Compound 73T. brucei0.001>30
I-8RET KinaseModerateHigh
EDV33ADAMTS79.0 ± 1.0Moderate

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